异脱水异加州红花素

描述

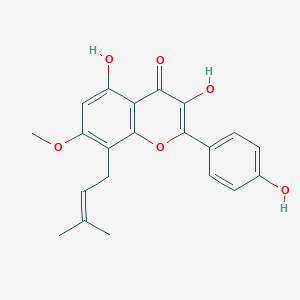

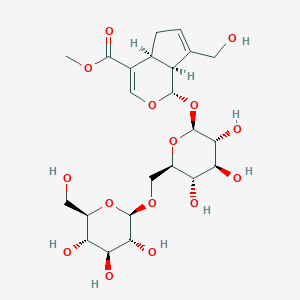

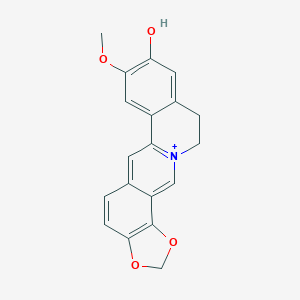

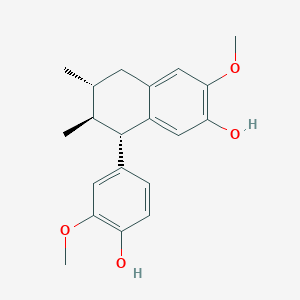

Isoanhydroicaritin, a derivative of anhydroicaritin, is a compound that has been identified in Epimedium koreanum. It is characterized by a specific glycosidic linkage, defined as 3-O-alpha-L-[alpha-L-rhamnopyranosyl(1-->2)rhamnopyranoside], which has been elucidated using 2D NMR evidence. This compound is of interest due to its unique structure and potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds such as icaritin and β-anhydroicaritin has been achieved through a nine-step process starting from commercially available phloroglucinol. The synthesis employs a modified Algar-Flynn-Oyamada cyclization and a relay Claisen-Cope rearrangement. This efficient synthesis route not only provides icaritin and its analogs but also opens up opportunities for the synthesis of various icariin analogues for biological and pharmacological studies .

Molecular Structure Analysis

Isoanhydroicaritin's molecular structure is characterized by the presence of rhamnosylrhamnoside linkages. The distinction between 1-->2, 1-->3, and 1-->4 linked rhamnopyranosylrhamnopyranosides is crucial for understanding the structure of isoanhydroicaritin and related compounds. The complete assignments of the 1H and 13C NMR spectra for these compounds have been presented, providing a deeper insight into their molecular structures .

Chemical Reactions Analysis

While specific chemical reactions of isoanhydroicaritin are not detailed in the provided papers, the synthesis of related compounds suggests that isoanhydroicaritin could undergo similar reactions. The modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement are key reactions in the synthesis of these compounds, indicating that isoanhydroicaritin may also be amenable to such synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoanhydroicaritin are not explicitly discussed in the provided papers. However, the pharmacological activities of anhydroicaritin, which isoanhydroicaritin is derived from, suggest that it possesses a wide range of biological activities with low toxicity. These activities include estrogen-like effects, immune regulation, anti-inflammatory properties, promotion of myocardial cell regeneration and differentiation, bone protection, nerve cell differentiation, anti-liver injury, anti-fibrosis, anti-tumor, and blood sugar-lowering effects. The lack of significant side effects indicates that isoanhydroicaritin may share similar favorable physical and chemical properties .

科学研究应用

抗炎和免疫调节

异脱水异加州红花素及其衍生物在抗炎应用中显示出显着的潜力。地肤(一种中草药)的成分去甲脱水异加州红花素 (DMAI) 已被证明可以抑制 NF-kappaB 调节的炎性基因表达。这种抑制是通过调节氧化敏感的 PI3K/PTEN/Akt 通路实现的,表明其作为炎症性疾病药物的潜力 (Kim 等,2009).

抗肿瘤作用

异脱水异加州红花素及其衍生物如异甘草素 (ISL) 已显示出很高的抗肿瘤功效。ISL 是一种具有查耳酮结构的天然生物活性化合物,已被发现对各种癌症有效,无论是在体内还是在体外。该化合物参与抗肿瘤作用的治疗分子靶点已被重点介绍,全面介绍了 ISL 在癌症治疗中的应用 (Wang 等,2021).

卵巢功能和类固醇生成

研究还深入探讨了异甘草素对卵巢窦前卵泡生长和类固醇生成的影响。这种化合物被称为植物雌激素并用作膳食补充剂,已被观察到可以抑制窦前卵泡的生长并破坏这些卵泡中的类固醇生成 (Mahalingam 等,2016).

骨关节炎治疗

脱水异加州红花素因其在治疗骨关节炎中的作用而受到研究。利用网络药理学和生物信息学,研究人员分析了其分子机制,表明其作为骨关节炎治疗中的一种新分子的潜力。该研究重点介绍了治疗这种疾病的关键分子机制和潜在新靶点 (Feng 等,2021).

骨骼健康

大豆中提取的异黄酮,如染料木素和大豆苷元,其结构与异脱水异加州红花素相似,已被综述了它们在预防和治疗骨质疏松症方面的潜在益处。然而,需要进一步的临床试验才能得出明确的结论 (Migliaccio & Anderson, 2003).

肝脏和心脏保护

异甘草素已显示出各种生物和药理功能,包括肝脏和心脏保护。它在改善非酒精性脂肪性肝病 (NAFLD) 和非酒精性脂肪性肝炎 (NASH) 中的机制已被探索,揭示了治疗这些疾病的 IQGAP2‐CREB‐SIRT1 新轴 (Zhang 等,2021).

安全和危害

Isoanhydroicaritin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Relevant Papers

Several papers have been published on Isoanhydroicaritin. One paper discusses the constitution and synthesis of naturally occurring isopentenylated Kaempferol derivatives, including Isoanhydroicaritin . Another paper discusses the enzymatic synthesis of Anhydroicaritin, Baohuoside, and Icariin, which are major pharmacologically active ingredients of Epimedium plants .

作用机制

Isoanhydroicaritin is a flavonoid compound isolated from the dried root of S. flavescens . This article will cover the mechanism of action of Isoanhydroicaritin, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that isoanhydroicaritin interacts with its targets, leading to changes at the molecular level .

Result of Action

One study suggests that isoanhydroicaritin has cytotoxic effects on cancer cells .

属性

IUPAC Name |

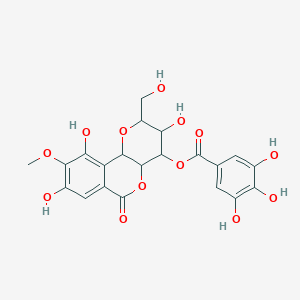

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-16(26-3)10-15(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJANATGWWPNKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoanhydroicaritin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between Isoanhydroicaritin and Noranhydroicaritin?

A1: Both Isoanhydroicaritin and Noranhydroicaritin are isopentenylated kaempferol derivatives. The key structural difference lies in the position of the rhamnose sugar moiety. In Isoanhydroicaritin, the rhamnose sugar is attached to the 3-position of the flavonol skeleton. In contrast, Noranhydroicaritin has the rhamnose sugar at the 7-position. []

Q2: How was Isoanhydroicaritin synthesized in the lab?

A2: Researchers successfully synthesized Isoanhydroicaritin starting from Noranhydroicaritin. Noranhydroicaritin was first acetylated to protect the hydroxyl groups. The resulting compound was then reacted with methyl iodide in the presence of potassium carbonate, leading to methylation at the 3-position. Finally, deacetylation yielded Isoanhydroicaritin. []

Q3: Which plant species is a known source of Isoanhydroicaritin?

A3: Sophora flavescens has been identified as a source of Isoanhydroicaritin. Researchers successfully isolated and characterized this compound from the plant, along with other flavonoids. This finding contributes to the understanding of the phytochemical profile of Sophora flavescens. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)